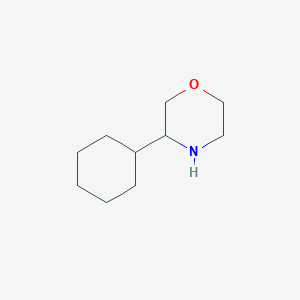

3-Cyclohexylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMKKAIUIVUTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00710915 | |

| Record name | 3-Cyclohexylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270476-30-6 | |

| Record name | 3-Cyclohexylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Cyclohexylmorpholine chemical properties and structure

An In-depth Technical Guide to 3-Cyclohexylmorpholine: Structure, Properties, and Synthetic Protocols

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring a morpholine core substituted with a cyclohexyl group at the 3-position. While specific experimental data for this molecule is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to offer insights for researchers, scientists, and professionals in drug development. The guide covers the molecule's structural and stereochemical properties, predicted physicochemical characteristics, plausible synthetic routes with detailed protocols, and expected analytical signatures in modern spectroscopy. Furthermore, it contextualizes the potential utility of this compound within medicinal chemistry by examining the well-documented roles of the morpholine scaffold as a privileged pharmacophore.

Introduction to this compound

This compound (CAS: 1270476-30-6) is a saturated heterocyclic compound with the molecular formula C₁₀H₁₉NO.[1] It belongs to the class of substituted morpholines, which are integral components in a vast array of biologically active molecules and approved pharmaceuticals. The morpholine ring is recognized in medicinal chemistry for its ability to improve the pharmacokinetic profile of drug candidates, often enhancing aqueous solubility, metabolic stability, and bioavailability.[2][3] The introduction of a cyclohexyl group, a non-polar and conformationally significant moiety, at the C3 position introduces a chiral center and offers a lipophilic anchor that can be exploited for modulating ligand-receptor interactions and other biological activities.[4][5] This guide serves to consolidate the theoretical and practical knowledge surrounding this compound, providing a foundational resource for its synthesis, characterization, and potential applications.

Chemical Structure and Stereochemical Analysis

The structure of this compound is defined by a six-membered morpholine ring with a cyclohexyl substituent at one of the carbon atoms adjacent to the nitrogen atom.

Chirality and Enantiomers

The substitution at the C3 position of the morpholine ring renders this carbon a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-3-Cyclohexylmorpholine and (S)-3-Cyclohexylmorpholine. The specific stereochemistry can be critical for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. A CAS number for the (S)-enantiomer (1270289-34-3) is documented, underscoring the recognition of its chiral nature.[6][7]

Conformational Analysis

Both the morpholine and cyclohexane rings predominantly adopt a stable chair conformation to minimize angular and torsional strain.[8][9] For the morpholine ring, the lone pair on the nitrogen atom and the hydrogen atom attached to it can exist in either an axial or equatorial position, with rapid inversion at room temperature.

The critical conformational feature of this compound is the orientation of the bulky cyclohexyl group. To minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on the morpholine ring, the cyclohexyl group will overwhelmingly favor the equatorial position.[10] The cyclohexane ring itself will also be in a chair conformation.

Caption: Enantiomers of this compound in their most stable chair conformations.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, its key identifiers and predicted properties are summarized below. Properties such as boiling point and density are expected to be higher than those of morpholine due to the increased molecular weight and van der Waals forces from the cyclohexyl group. The basicity (pKa) is expected to be similar to other C-alkylated morpholines.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO | [1] |

| Molecular Weight | 169.26 g/mol | [1][11] |

| CAS Number | 1270476-30-6 | [1][11] |

| Appearance | Not available (likely a liquid or low-melting solid) | - |

| Boiling Point | Not available | [12][13] |

| Melting Point | Not available | [12][13] |

| Density | Not available | [12][13] |

| Solubility | Expected to be soluble in organic solvents. | [12] |

| pKa | Estimated ~8.5-9.0 (similar to other alkylmorpholines) | - |

Synthesis of this compound

There are several established strategies for the synthesis of C3-substituted morpholines that can be adapted for this compound.[14][15] A practical and efficient approach involves a three-step sequence starting from a readily available chiral amino alcohol.[16]

Proposed Synthetic Pathway

The proposed synthesis begins with the N-acylation of 2-amino-2-cyclohexylethanol with chloroacetyl chloride to form an amide intermediate. This is followed by an intramolecular Williamson ether synthesis (cyclization) to form the morpholin-3-one ring. Finally, reduction of the amide carbonyl group yields the target this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-Cyclohexyl-2-hydroxyethyl)-2-chloroacetamide

-

Dissolve 2-amino-2-cyclohexylethanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Add a base such as sodium bicarbonate (1.2 eq).

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 0 °C.

-

Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Cyclohexylmorpholin-3-one

-

Dissolve the crude amide from Step 1 in a mixture of isopropyl alcohol (IPA) and dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add potassium tert-butoxide (4.0 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by adding water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the morpholinone.

Step 3: Synthesis of this compound

-

In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of 5-cyclohexylmorpholin-3-one (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography or distillation to afford this compound.

Spectroscopic Analysis and Characterization

The structural elucidation of this compound would rely on a combination of NMR, IR, and mass spectrometry. The following are predicted spectral data based on the known behavior of similar molecules.[17][18]

| Technique | Predicted Features |

| ¹H NMR | δ (ppm): 3.5-4.0 (m, protons on C2, C5 adjacent to O), 2.5-3.0 (m, protons on C2, C6 adjacent to N), ~2.8 (m, methine proton on C3), 1.0-2.0 (m, broad, 11H from cyclohexyl and N-H proton). Protons on the morpholine ring will exhibit complex splitting patterns due to diastereotopicity. |

| ¹³C NMR | δ (ppm): ~70 (C5, adjacent to O), ~60 (C3, substituted carbon), ~50 (C6, adjacent to N), ~45 (C2, adjacent to N), 25-40 (cyclohexyl carbons). |

| IR Spectroscopy | ν (cm⁻¹): 3300-3400 (N-H stretch, secondary amine), 2850-2950 (C-H stretch, aliphatic), 1110-1130 (C-O-C stretch, ether, strong). |

| Mass Spectrometry | m/z: 169 (M⁺, molecular ion), 140 ([M-C₂H₅]⁺), 112 ([M-C₄H₉]⁺), 86 (fragment from morpholine ring cleavage), 83 (cyclohexyl cation). Alpha-cleavage next to the nitrogen is a likely major fragmentation pathway.[19][20] |

Applications in Research and Drug Development

While no specific biological activities have been reported for this compound itself, the morpholine scaffold is a cornerstone in medicinal chemistry.[2][5]

-

As a Privileged Scaffold: Morpholine is present in numerous FDA-approved drugs, including the antidepressant Reboxetine and the anti-cancer agent Gefitinib. Its presence often confers favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

-

Modulation of Physicochemical Properties: The nitrogen atom in the morpholine ring is less basic than in piperidine, which can be advantageous for avoiding off-target interactions and improving oral bioavailability.

-

Role of the Cyclohexyl Group: The introduction of a cyclohexyl group provides a lipophilic handle that can be used to probe hydrophobic pockets in protein binding sites. Its rigid conformational nature can also serve to orient other functional groups in a specific vector, potentially increasing binding affinity and selectivity.[21]

Given these characteristics, this compound is a valuable building block for generating libraries of novel compounds for screening against various biological targets, including GPCRs, kinases, and ion channels, particularly in the central nervous system (CNS) and oncology research areas.[22][23]

Safety and Handling

The toxicological properties of this compound have not been fully investigated.[12] Based on data for similar compounds and general chemical safety principles, it should be handled with care in a well-ventilated laboratory fume hood.

-

Hazards: May cause skin and eye irritation. Inhalation may lead to respiratory tract irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

Conclusion

This compound is a chiral, substituted morpholine with significant potential as a scaffold and building block in medicinal chemistry and drug discovery. Its structure combines the beneficial pharmacokinetic properties of the morpholine ring with the lipophilic and conformationally rigid nature of a cyclohexyl group. While specific experimental data on this compound remain scarce, this guide provides a robust framework for its synthesis, characterization, and rational application in research settings. The synthetic protocols and predicted analytical data herein offer a solid starting point for scientists aiming to explore the chemical space and biological potential of this and related molecules.

References

- 1. appchemical.com [appchemical.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ivychem.com [ivychem.com]

- 7. 1270289-34-3 CAS Manufactory [m.chemicalbook.com]

- 8. Stereochemistry and conformational analysis [quimicaorganica.org]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. scispace.com [scispace.com]

- 11. 1270476-30-6 | MFCD18699210 | Morpholine, 3-cyclohexyl- [aaronchem.com]

- 12. aksci.com [aksci.com]

- 13. This compound CAS#: 1270476-30-6 [chemicalbook.com]

- 14. Morpholine synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. benchchem.com [benchchem.com]

- 22. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Cyclohexylmorpholine

This guide provides a comprehensive overview of this compound, a substituted morpholine derivative of interest in chemical research and development. This document, structured to provide both foundational knowledge and practical insights, delves into the compound's identification, synthesis, safety considerations, and potential applications, reflecting the expertise required for navigating the complexities of novel chemical entities.

I. Compound Identification and Structure

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with a cyclohexyl group at the 3-position. The presence of a chiral center at the C-3 position of the morpholine ring means that this compound can exist as a pair of enantiomers, (R)-3-Cyclohexylmorpholine and (S)-3-Cyclohexylmorpholine, or as a racemic mixture.

CAS Number: The most specific CAS number for the racemic or stereochemically undefined this compound is 1270476-30-6 .[1][2][3][4][5][6]

Molecular Formula: C₁₀H₁₉NO[1][3][5][7]

Molecular Weight: 169.26 g/mol [1][3][5][7]

Chemical Structure:

Caption: 2D structure of this compound.

II. Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1270476-30-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₉NO | [1][3][5][7] |

| Molecular Weight | 169.26 g/mol | [1][3][5][7] |

| Boiling Point | Not available | [7] |

| Melting Point | Not available | [7] |

| Density | Not available | [7] |

| Solubility | Not available | [7] |

III. Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented, several established methods for the synthesis of 3-substituted morpholines can be applied. A common and effective strategy involves the cyclization of an appropriate N-substituted amino alcohol.

One plausible synthetic route starts from the commercially available 1-cyclohexyl-2-aminoethanol. This precursor can be reacted with a two-carbon electrophile, followed by an intramolecular cyclization to form the morpholine ring.

Proposed Synthetic Workflow:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

N-Acylation: 1-cyclohexyl-2-aminoethanol is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. A base, such as triethylamine, is added, followed by the dropwise addition of chloroacetyl chloride. The reaction is stirred until completion, then washed and concentrated to yield the N-(1-cyclohexyl-2-hydroxyethyl)-2-chloroacetamide intermediate.

-

Intramolecular Cyclization: The intermediate is dissolved in a suitable solvent (e.g., THF), and a strong base (e.g., sodium hydride) is added portion-wise to facilitate the intramolecular Williamson ether synthesis. The reaction mixture is heated to drive the cyclization, forming 5-cyclohexylmorpholin-3-one.

-

Reduction: The resulting morpholinone is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield the final product, this compound.

This synthetic approach is versatile and allows for the preparation of various substituted morpholines by selecting the appropriate starting amino alcohol and acylating agent.[8]

IV. Potential Applications and Research Interest

The morpholine scaffold is a key feature in numerous biologically active compounds and approved pharmaceuticals. Its presence can improve pharmacokinetic properties such as aqueous solubility and metabolic stability. While specific applications for this compound are not well-documented, its structural similarity to other pharmacologically active morpholine derivatives suggests potential areas of research interest:

-

Drug Discovery: As a scaffold in the design of novel therapeutic agents. The cyclohexyl group provides lipophilicity, which can be crucial for crossing biological membranes.

-

Agrochemicals: The morpholine ring is present in some fungicides.

-

Material Science: As a building block for polymers or as a corrosion inhibitor.

The pharmacology of some cyclohexylmorpholine derivatives has been explored, particularly in the context of their interaction with central nervous system receptors. For instance, certain arylcyclohexylmorpholines have been investigated for their affinity to the NMDA receptor.[9]

V. Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound (CAS 1270476-30-6), the compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.

VI. Analytical Methods

The characterization and analysis of this compound would typically involve standard analytical techniques used in organic chemistry:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for analyzing the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to assess purity and monitor reaction progress.

VII. Conclusion

This compound is a valuable chemical entity with potential for further exploration in various scientific domains. While a complete physicochemical profile is yet to be established in the literature, its synthesis can be approached through established methodologies for substituted morpholines. Its structural characteristics suggest potential applications in medicinal chemistry and material science. As with any research chemical, adherence to strict safety protocols is paramount during its handling and use.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound CAS#: 1270476-30-6 [m.chemicalbook.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | 1270476-30-6 [amp.chemicalbook.com]

- 5. 1270476-30-6 | MFCD18699210 | Morpholine, 3-cyclohexyl- [aaronchem.com]

- 6. 1270476-30-6 | Morpholine, 3-cyclohexyl- | Next Peptide [nextpeptide.com]

- 7. aksci.com [aksci.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Strategic Synthesis of 3-Cyclohexylmorpholine and its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] While the core morpholine structure is common, the synthesis of C-substituted derivatives, particularly those with specific stereochemistry like 3-cyclohexylmorpholine, presents unique challenges and opportunities. These complex morpholines serve as valuable scaffolds for exploring new chemical space in drug discovery programs.[3] This guide provides an in-depth analysis of robust and strategic synthetic routes to this compound, focusing on the underlying chemical principles, stereochemical control, and the subsequent derivatization to build libraries of bioactive compounds. We will dissect methodologies ranging from catalytic hydrogenation of aromatic precursors to convergent strategies involving the cyclization of bespoke amino alcohols.

Introduction: The Value of the this compound Scaffold

The introduction of a lipophilic cyclohexyl group at the C3 position of the morpholine ring creates a chiral center and provides a vector for probing hydrophobic pockets in biological targets. Unlike simpler N-substituted morpholines, the synthesis of C3-substituted analogues requires careful planning to control regioselectivity and, critically, stereoselectivity. The development of efficient, scalable, and stereocontrolled syntheses is paramount for the application of this scaffold in pharmaceutical research and development. This document outlines three primary strategic approaches to the synthesis of the this compound core.

Caption: High-level overview of the primary synthetic strategies for the this compound core.

Strategy A: Stereoselective Synthesis via Catalytic Hydrogenation

This is arguably the most elegant and efficient strategy for accessing enantiomerically pure this compound. The logic relies on leveraging the abundant and often inexpensive chirality of phenylglycinol derivatives. The aromatic phenyl group serves as a synthetic precursor to the cyclohexyl ring, which is formed in the final step via catalytic hydrogenation.

2.1. Mechanistic Rationale

The key to this strategy is the robustness of the morpholine ring under hydrogenation conditions that are sufficient to reduce an aromatic ring. The choice of catalyst is critical; rhodium-based catalysts are particularly effective for the cis-selective hydrogenation of aromatic rings under manageable conditions, often leaving other functional groups intact. This pathway offers excellent control over the absolute stereochemistry at the C3 position, as it is set early by the choice of a specific enantiomer of phenylglycinol.

Caption: Workflow for the synthesis of (S)-3-cyclohexylmorpholine via catalytic hydrogenation.

2.2. Experimental Protocol: Synthesis of (S)-3-Cyclohexylmorpholine

Step 1 & 2: Synthesis of (S)-3-Phenylmorpholine from (S)-Phenylglycinol

-

Rationale: This two-step sequence first builds the full carbon-nitrogen-oxygen backbone and then cyclizes it. The cyclization is an intramolecular Williamson ether synthesis, driven by the formation of a stable six-membered ring. Concentrated sulfuric acid acts as both a catalyst and a powerful dehydrating agent to drive the reaction to completion.[4][5]

-

To a solution of (S)-phenylglycinol (1.0 eq) in a suitable solvent such as ethanol, add potassium carbonate (2.5 eq) and 2-bromoethanol (1.1 eq).

-

Heat the mixture to reflux for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude N-(2-hydroxyethyl)phenylglycinol is slowly added to concentrated sulfuric acid (approx. 2.0 eq) at 0 °C.

-

After the addition is complete, the mixture is carefully heated to 100-120 °C for 4-6 hours.

-

Cool the reaction mixture and pour it onto crushed ice. Basify to pH > 12 with a cold 50% NaOH solution.

-

Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield crude (S)-3-phenylmorpholine, which can be purified by distillation or chromatography.

Step 3: Hydrogenation to (S)-3-Cyclohexylmorpholine

-

Rationale: The phenyl group is reduced to a cyclohexyl ring. A rhodium-on-carbon catalyst is chosen for its high activity in aromatic hydrogenation, which allows the reaction to proceed at moderate pressures and temperatures, preserving the morpholine ring.[6]

-

Dissolve (S)-3-phenylmorpholine (1.0 eq) in methanol or ethanol in a high-pressure hydrogenation vessel.

-

Add 5% Rhodium on Carbon (5-10 mol% catalyst loading).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).

-

Heat the reaction to 50-70 °C and stir vigorously for 24-48 hours.

-

After cooling and venting the vessel, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to afford (S)-3-cyclohexylmorpholine[7][8], which is often of sufficient purity for subsequent steps.

Strategy B: Convergent Synthesis via Ring Cyclization

This strategy involves first constructing a 2-amino-1-cyclohexylethanol intermediate, which is then cyclized to form the morpholine ring. This approach is "convergent" because the two key fragments (the cyclohexyl piece and the ethanolamine piece) are built separately and then combined. It offers flexibility but requires careful control of the intermediate synthesis.

3.1. Mechanistic Rationale

The core of this method is the formation of the C-N and C-O bonds of the ring from an open-chain precursor. A common and effective method involves a two-step, one-pot reaction with ethylene sulfate.[9][10] Ethylene sulfate acts as a "two-carbon linchpin," first mono-alkylating the amine via an Sₙ2 reaction. The resulting intermediate is a sulfate ester, which, upon treatment with a base, undergoes intramolecular cyclization to form the morpholine ring.[10] This method avoids the challenge of selective monoalkylation with 1,2-dihaloethanes.

3.2. Experimental Protocol: Synthesis from Cyclohexanecarboxaldehyde

Step 1: Synthesis of 2-amino-1-cyclohexylethanol

-

Rationale: This sequence builds the required amino alcohol from a simple aldehyde. The addition of TMSCN creates a cyanohydrin, which is then reduced. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the nitrile and the silyl ether in a single operation.

-

To a solution of cyclohexanecarboxaldehyde (1.0 eq) and zinc iodide (0.1 eq), add trimethylsilyl cyanide (TMSCN, 1.2 eq) at 0 °C and allow to warm to room temperature.

-

After 2-4 hours, the reaction is complete. The solvent is removed under vacuum to yield the crude cyanohydrin ether.

-

In a separate flask, prepare a suspension of LiAlH₄ (3.0 eq) in dry THF. Cool to 0 °C.

-

Add a solution of the crude cyanohydrin in THF dropwise. After addition, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

-

Cool the reaction to 0 °C and quench carefully by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield the crude 2-amino-1-cyclohexylethanol.

Step 2: Morpholine Ring Formation

-

Rationale: This modern annulation protocol uses ethylene sulfate for a clean and high-yielding cyclization. The first step is a nucleophilic attack by the amine, and the second is a base-mediated intramolecular Sₙ2 reaction to close the ring.[9]

-

Dissolve the crude amino alcohol (1.0 eq) in acetonitrile. Add ethylene sulfate (1.1 eq) and stir at room temperature for 12 hours.

-

Add potassium tert-butoxide (2.5 eq) in portions and heat the mixture to 60 °C for 4 hours.

-

Cool the reaction, quench with water, and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude this compound can be purified by column chromatography.

Synthesis of Derivatives: Expanding Chemical Diversity

With the this compound core in hand, the secondary amine provides a versatile handle for further functionalization. The two most common derivatizations are N-alkylation and N-acylation, which allow for the introduction of a wide array of functional groups to modulate the compound's properties.

Caption: Key derivatization reactions of the this compound scaffold.

4.1. Protocol: N-Alkylation via Reductive Amination

-

Rationale: Reductive amination is a mild and highly effective method for N-alkylation that avoids the over-alkylation problems sometimes seen with alkyl halides.[11][12] The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride is a preferred reagent as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion.[12]

-

To a solution of this compound (1.0 eq) and a selected aldehyde (e.g., benzaldehyde, 1.1 eq) in dichloromethane (DCM), add acetic acid (1.2 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

-

Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by LC-MS).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield the N-alkylated derivative.

Comparative Analysis of Synthetic Strategies

| Parameter | Strategy A (Hydrogenation) | Strategy B (Convergent Cyclization) |

| Stereocontrol | Excellent (derived from chiral pool) | Good (depends on synthesis of amino alcohol) |

| Scalability | High (hydrogenation is a scalable process) | Moderate (multi-step synthesis of intermediate) |

| Reagent Cost | Moderate (Rh catalyst can be expensive) | Moderate (depends on reagents for intermediate) |

| Key Advantages | High stereopurity, fewer purification steps | High flexibility in analog synthesis |

| Key Challenges | Requires high-pressure equipment | Potentially longer route, intermediate purification |

Conclusion

The synthesis of this compound and its derivatives is a task of significant interest for medicinal chemistry and drug discovery. While multiple strategies exist, the catalytic hydrogenation of a 3-phenylmorpholine precursor stands out for its efficiency and exceptional stereochemical control, making it ideal for producing enantiomerically pure material. Convergent strategies, while potentially longer, offer flexibility for creating diverse analogs by modifying the open-chain precursor. The facile N-functionalization of the resulting scaffold through methods like reductive amination provides a robust platform for rapidly generating compound libraries. The choice of synthetic route will ultimately depend on the specific goals of the research program, balancing the need for stereopurity, scalability, and structural diversity.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]

- 6. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ivychem.com [ivychem.com]

- 8. Morpholine, 3-cyclohexyl-, (3S)- [mail.sobekbio.com]

- 9. Morpholine synthesis [organic-chemistry.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Analysis of 3-Cyclohexylmorpholine: A Technical Guide

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for the Characterization of a Key Morpholine Derivative.

Foreword for the Researcher:

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclohexylmorpholine. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of data points. Instead, this guide is structured to offer a deeper understanding of why the spectra appear as they do, thereby empowering researchers in their own analytical endeavors. The structural elucidation of molecules is a cornerstone of chemical and pharmaceutical research, and a thorough grounding in spectroscopic interpretation is paramount. In the following sections, we will dissect the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data that collectively provide an unambiguous fingerprint of this compound. Each section is designed to be a self-contained yet interconnected module, reflecting the synergistic nature of these analytical techniques in modern research and development.

Molecular Structure and Its Spectroscopic Implications

Before delving into the spectral data, it is crucial to visualize the molecular architecture of this compound. The molecule consists of a morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether linkage, substituted at the 3-position with a cyclohexyl group. This substitution introduces a chiral center at the C-3 position of the morpholine ring. The conformational flexibility of both the morpholine and cyclohexyl rings, along with the electronic environment of the nitrogen and oxygen heteroatoms, will be key determinants of the resulting spectroscopic signatures.

Diagram 1.1: Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimental NMR data in publicly accessible databases, this section will present predicted ¹H and ¹³C NMR spectra. These predictions are generated using advanced computational algorithms that provide valuable insights into the expected chemical shifts and multiplicities.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to be complex due to the overlapping signals from the cyclohexyl and morpholine protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 3.6 | Multiplet | 2H | Morpholine H (adjacent to O) |

| ~3.2 - 3.0 | Multiplet | 1H | Morpholine H (at C-3) |

| ~2.9 - 2.6 | Multiplet | 4H | Morpholine H (adjacent to N) |

| ~2.1 | Singlet (broad) | 1H | N-H |

| ~1.8 - 0.9 | Multiplet | 11H | Cyclohexyl H |

Causality Behind Predicted Assignments:

-

Downfield Morpholine Protons: The protons on the carbons adjacent to the electronegative oxygen atom (C-5) are expected to be the most downfield in the morpholine ring system.

-

C-3 Proton: The proton at the point of substitution (C-3) will have its chemical shift influenced by both the adjacent oxygen and the cyclohexyl group.

-

Protons Adjacent to Nitrogen: The protons on the carbons flanking the nitrogen atom (C-2 and C-6) will appear further downfield than typical alkane protons due to the inductive effect of the nitrogen.

-

N-H Proton: The chemical shift of the N-H proton is highly dependent on solvent and concentration and is expected to be a broad singlet.

-

Upfield Cyclohexyl Protons: The protons of the cyclohexyl group, being part of a saturated hydrocarbon ring, are expected to resonate in the upfield region of the spectrum as a complex series of overlapping multiplets.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide a count of the chemically distinct carbon atoms.

| Predicted Chemical Shift (ppm) | Assignment |

| ~70 | Morpholine C (adjacent to O) |

| ~68 | Morpholine C (at C-3) |

| ~50 | Morpholine C (adjacent to N) |

| ~40 - 25 | Cyclohexyl C |

Rationale for Predicted Chemical Shifts:

-

Carbons Adjacent to Oxygen: The carbons directly bonded to the highly electronegative oxygen atom (C-5 and C-3) will be the most deshielded and thus appear at the lowest field.

-

Carbons Adjacent to Nitrogen: The carbons bonded to the nitrogen atom (C-2 and C-6) will also be deshielded, but to a lesser extent than those bonded to oxygen.

-

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will resonate in the typical aliphatic region. The carbon directly attached to the morpholine ring will be the most downfield of this group.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in this compound.

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Broad | N-H Stretch (secondary amine) |

| 2930 - 2850 | Strong | C-H Stretch (aliphatic) |

| 1120 - 1080 | Strong | C-O-C Stretch (ether) |

| 1470 - 1440 | Medium | C-H Bend (alkane) |

Interpretation of Key IR Absorptions:

-

N-H Stretch: The broad absorption in the 3400-3250 cm⁻¹ region is a hallmark of the N-H stretching vibration of a secondary amine. The broadness is a result of hydrogen bonding.

-

C-H Stretch: The strong, sharp peaks between 2930 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the morpholine and cyclohexyl rings.

-

C-O-C Stretch: A strong absorption band in the 1120-1080 cm⁻¹ range is indicative of the C-O-C asymmetric stretching of the ether linkage within the morpholine ring. This is often one of the most prominent peaks in the spectrum of a morpholine derivative.

-

C-H Bend: The absorptions in the 1470-1440 cm⁻¹ region correspond to the scissoring and bending vibrations of the CH₂ groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Expected Molecular Ion Peak (M⁺): m/z = 169

Predicted Key Fragmentation Patterns:

-

Loss of the Cyclohexyl Group: A common fragmentation pathway would be the cleavage of the bond between the morpholine ring and the cyclohexyl group, resulting in a fragment ion corresponding to the morpholine ring.

-

Ring Opening and Fragmentation of the Morpholine Ring: The morpholine ring can undergo various ring-opening and fragmentation pathways, leading to smaller fragment ions.

Diagram 4.1: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted fragmentation pathways for this compound.

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of the spectroscopic data discussed.

5.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

5.2. IR Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

5.3. Mass Spectrometry

-

Method: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) or direct infusion.

-

GC-MS Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The predicted data presented in this guide, based on established principles of spectroscopy, offer a robust framework for researchers working with this compound. The interplay of the morpholine and cyclohexyl moieties gives rise to a unique set of spectral features that, when interpreted correctly, serve as a reliable molecular identifier. It is the hope of this author that this in-depth guide will not only serve as a reference for the spectroscopic data of this compound but also as an educational tool for the broader scientific community engaged in the art and science of molecular characterization.

An In-depth Technical Guide to the Safe Handling of 3-Cyclohexylmorpholine

Introduction: Compound Profile and Significance

3-Cyclohexylmorpholine (CAS No. 1270476-30-6) is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, featured in numerous approved drugs and bioactive molecules due to its advantageous physicochemical and metabolic properties.[1] Its unique conformation and the presence of both a weak basic nitrogen and an oxygen atom allow it to engage in various molecular interactions, often improving a compound's pharmacokinetic profile.[1][2] Morpholine derivatives are integral to the development of therapeutics targeting the central nervous system, as well as agents with anticancer and antimicrobial properties.[2][3]

Given the increasing use of such scaffolds in drug discovery and organic synthesis, a comprehensive understanding of the specific handling precautions for derivatives like this compound is paramount. This guide provides an in-depth analysis of its hazard profile and outlines field-proven protocols for its safe handling, storage, and emergency management, ensuring the protection of laboratory personnel and the integrity of research.

Hazard Identification and GHS Classification

The primary step in safe handling is a thorough understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with its irritant properties and potential harm upon ingestion.

Hazard Statements:

-

H302: Harmful if swallowed.[5]

The causality behind these classifications stems from the chemical nature of the molecule. As a substituted amine, it can act as a base, leading to irritation upon contact with moist tissues like the skin, eyes, and respiratory tract. Its molecular structure allows it to interact with biological membranes and proteins, which can lead to toxic effects if ingested.

Summary of GHS Classifications

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

Understanding the physical properties of a chemical is critical for designing safe storage and handling protocols. For instance, knowing its physical state and volatility informs ventilation requirements.

| Property | Value | Source |

| CAS Number | 1270476-30-6 | [4][5] |

| Molecular Formula | C₁₀H₁₉NO | [5] |

| Formula Weight | 169.26 g/mol | [5] |

| Storage Temp. | Room temperature, in a dark place, under inert atmosphere | [5] |

Note: Comprehensive experimental data on properties like boiling point, density, and vapor pressure for this specific isomer are not widely available. Standard precautions for a combustible liquid amine of this molecular weight should be followed.

Safe Handling, Storage, and Exposure Control

A self-validating safety protocol is built on the principle of minimizing exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to control hazards at the source.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area.[4] A certified chemical fume hood is mandatory to control airborne concentrations and prevent inhalation, which is a key risk due to its potential for respiratory irritation (H335).[4][6]

-

Safety Equipment: An eyewash fountain and a safety shower must be readily accessible in the immediate vicinity of the handling area.[4][7] This is a direct countermeasure to the risks of serious eye irritation (H319) and skin irritation (H315).

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must directly address the identified hazards.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient as they do not protect against splashes.[4][7] This is critical to prevent serious eye irritation.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).[6] Always inspect gloves for tears or holes before use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as chemical waste.

-

Protective Clothing: A lab coat is mandatory. For operations with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.[4]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during a large spill response, a NIOSH-approved respirator with organic vapor cartridges is required.[6]

Storage and Handling Procedures

-

Handling: Avoid all personal contact, including inhalation.[8] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[4][7] Keep the container tightly closed to prevent the escape of vapors and contamination.[4] Store in a locked cabinet or an area with restricted access.[4]

Diagram 1: Standard Laboratory Handling Workflow for this compound.

Emergency Procedures: First Aid and Spill Response

Rapid and correct response during an emergency is critical to mitigating harm. All personnel must be familiar with these protocols before beginning work.

First Aid Measures

The following protocols are based on the compound's specific hazards. The guiding principle is immediate and thorough decontamination.

-

General Advice: In case of any exposure, immediately remove the affected person from the hazardous area and remove all contaminated clothing. Show the Safety Data Sheet to the attending medical personnel.[4]

-

Inhalation (H335):

-

Skin Contact (H315):

-

Eye Contact (H319):

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[4]

-

If present, remove contact lenses after the first 5 minutes, then continue rinsing.

-

Seek immediate medical attention, preferably from an ophthalmologist.

-

-

Ingestion (H302):

Diagram 2: Emergency First Aid Protocol for Personal Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][7] Vapors may form explosive mixtures with air.[9]

-

Protective Equipment: Firefighters must wear full protective gear and a NIOSH-approved self-contained breathing apparatus (SCBA).[4]

Accidental Release Measures (Spill Response)

A small-scale laboratory spill can be managed safely with the correct procedure and equipment.

-

Evacuate and Secure: Immediately alert others in the area. Evacuate non-essential personnel. Remove all sources of ignition.[4]

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Wear appropriate PPE, including a respirator if ventilation is inadequate, chemical-resistant gloves, goggles, and a lab coat or apron.[4]

-

Containment: Prevent the spill from spreading or entering drains using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[4][8]

-

Absorption and Collection: Carefully absorb the spilled liquid. Collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[9][10]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the waste container according to local, state, and federal regulations.[4]

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. aksci.com [aksci.com]

- 5. This compound | 1270476-30-6 [amp.chemicalbook.com]

- 6. media.hiscoinc.com [media.hiscoinc.com]

- 7. fishersci.ca [fishersci.ca]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

Biological Activity Screening of 3-Cyclohexylmorpholine Analogs: A Framework for Discovery

An In-depth Technical Guide

Executive Summary

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2][3] Its unique physicochemical properties—including improved aqueous solubility and metabolic stability—make it an attractive component for modulating pharmacokinetic and pharmacodynamic profiles.[1][4] This guide focuses on a specific subclass, 3-cyclohexylmorpholine analogs, providing a comprehensive framework for their initial biological activity screening. As a senior application scientist, this document moves beyond simple protocol recitation to explain the causal logic behind experimental design, ensuring a robust and self-validating screening cascade. We will detail primary screening assays, including cytotoxicity and antimicrobial evaluations, and outline subsequent mechanistic studies like receptor binding assays. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to systematically uncover the therapeutic potential of this promising chemical class.

Introduction: The Rationale for Screening this compound Analogs

The morpholine heterocycle is a cornerstone of modern drug design, prized for its ability to enhance potency through molecular interactions, act as a structural scaffold, and favorably modulate drug-like properties.[1] Its presence in central nervous system (CNS) active compounds, for instance, can improve permeability across the blood-brain barrier.[1] The addition of a cyclohexyl group at the 3-position introduces a lipophilic, sp³-rich moiety that can significantly influence receptor engagement and overall biological activity by exploring new regions of chemical space.[5][6]

While analogs of arylcyclohexylamines (like PCP) and morpholine derivatives have been investigated for CNS activity, particularly at the N-methyl-d-aspartate receptor (NMDAR)[7], the therapeutic landscape for this compound analogs remains largely uncharted. This presents a compelling opportunity for discovery. A systematic screening approach is therefore essential to identify and characterize the biological activities of a novel library of these compounds, paving the way for potential lead optimization in areas such as oncology, infectious diseases, and neurology.

Designing a Robust Screening Cascade

A screening cascade is a hierarchical approach to testing that efficiently filters a large library of compounds down to a small number of promising lead candidates. This strategy maximizes resource efficiency by employing high-throughput, cost-effective assays initially, followed by more complex and specific assays for a smaller subset of "hit" compounds.

Caption: A logical workflow for a typical drug discovery screening cascade.

Primary Screening Protocols

The goal of primary screening is to broadly and rapidly assess the biological activity of every compound in the library. Cytotoxicity and antimicrobial assays are excellent starting points due to their high throughput and relevance to major therapeutic areas.

General Cytotoxicity Screening

Cytotoxicity assays are a crucial first step to evaluate a compound's potential as an anti-cancer agent or to simply flag general toxicity.[8] They provide a quantitative measure of a compound's ability to reduce cell viability or proliferation.[9][10] The half-maximal inhibitory concentration (IC50) is the key metric derived, representing the concentration at which 50% of cell growth is inhibited.[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[11] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each this compound analog in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds.[9] Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[9]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[10] Mix gently on a plate shaker.

-

Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]

Antimicrobial Activity Screening

Screening for antimicrobial activity is crucial, as infectious diseases and antimicrobial resistance are significant global health challenges.[12] The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[13]

This method is a widely used technique to determine the MIC of antimicrobial agents against bacteria or fungi.[14] It involves challenging the microorganism with a range of compound concentrations in a liquid growth medium.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.[13]

-

Inoculation: Add the standardized microbial suspension to each well.[13] Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

-

(Optional) Resazurin Assay: For a colorimetric readout, a viability indicator like resazurin can be added. Living, metabolically active cells will reduce the blue resazurin to the pink resorufin, providing a clear visual or spectrophotometric endpoint.[13]

Secondary Screening and Mechanistic Elucidation

Compounds that demonstrate significant activity ("hits") in primary screens are advanced to secondary assays for confirmation, potency determination, and initial mechanism of action (MoA) studies.

Receptor Binding Assays

Given that many morpholine-containing drugs target the CNS, evaluating the interaction of this compound analogs with key CNS receptors is a logical next step.[1] Receptor binding assays measure the affinity of a ligand for a receptor.[15] A common format is the competitive binding assay, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.[15][16]

Principle of Competitive Radioligand Binding:

This assay relies on the competition between a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for Sigma-1 receptors[17]) and an unlabeled test compound for a finite number of receptors. A high-affinity test compound will displace the radioligand at low concentrations. The assay can be performed using cell membranes expressing the target receptor, and the separation of bound from free radioligand is typically achieved by rapid filtration.[18][19]

Key Steps:

-

Incubation: Incubate receptor-containing membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes (and the bound radioligand).[19]

-

Quantification: Wash the filters to remove unbound radioligand and quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the inhibitory constant (Ki).

Hypothetical Mechanism of Action

If a compound shows potent cytotoxicity, the next logical question is how it kills the cells. Many cytotoxic agents work by inducing apoptosis through specific signaling pathways. For example, a this compound analog could potentially act as a kinase inhibitor, disrupting pro-survival signaling.

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by an analog.

Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing compounds and making informed decisions.

Table 1: Hypothetical Cytotoxicity Data for this compound Analogs

| Compound ID | Structure | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HEK293 (Normal Kidney) | Selectivity Index (SI)¹ |

| CMA-001 | [Scaffold] | 5.2 ± 0.4 | 48.5 ± 3.1 | 9.3 |

| CMA-002 | [Scaffold]-R¹ | 15.8 ± 1.2 | > 100 | > 6.3 |

| CMA-003 | [Scaffold]-R² | 0.9 ± 0.1 | 12.3 ± 0.9 | 13.7 |

| Doxorubicin | N/A | 0.5 ± 0.05 | 1.1 ± 0.2 | 2.2 |

¹Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher SI is desirable.

Table 2: Hypothetical Antimicrobial Activity (MIC) Data

| Compound ID | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |

| CMA-004 | 8 | 64 |

| CMA-005 | > 128 | > 128 |

| CMA-006 | 4 | 8 |

| Ciprofloxacin | 1 | 0.5 |

Conclusion

This guide provides a foundational, yet comprehensive, strategy for the initial biological screening of novel this compound analogs. By employing a logical cascade of assays—beginning with broad, high-throughput screens for cytotoxicity and antimicrobial activity, and progressing to more focused mechanistic studies for promising hits—researchers can efficiently navigate the early stages of the drug discovery process. The protocols and workflows described herein are built on established, validated methodologies, emphasizing the importance of proper controls and rational experimental design. The systematic application of this framework will enable the identification and prioritization of lead compounds, ultimately unlocking the therapeutic potential hidden within the this compound chemical scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

3-Cyclohexylmorpholine: A Scrutiny of a Novel Scaffold for Next-Generation Therapeutics

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, lauded for its capacity to imbue molecules with favorable physicochemical and pharmacokinetic properties.[1][2] This technical guide delves into the untapped potential of a specific, yet underexplored derivative: 3-Cyclohexylmorpholine. In the absence of direct experimental data, this document constructs a predictive framework, grounded in established medicinal chemistry principles and structure-activity relationships (SAR) of analogous compounds. We will project its physicochemical profile, propose viable synthetic routes, and, most critically, hypothesize its potential applications in central nervous system (CNS) disorders and oncology. Detailed, actionable experimental protocols are provided to empower researchers to validate these hypotheses. This guide serves as a foundational blueprint for initiating drug discovery programs centered on the this compound scaffold.

The Morpholine Moiety: A Privileged Scaffold in Drug Discovery

The six-membered morpholine ring, containing both an oxygen and a nitrogen atom, is not merely a synthetic curiosity but a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of approved drugs and clinical candidates is a testament to its utility.[1] The morpholine ring's key attributes include:

-

Modulation of Physicochemical Properties: The nitrogen atom provides a basic handle (typical pKa around 8.5), allowing for salt formation and improved aqueous solubility, while the overall structure can enhance lipophilicity, crucial for membrane permeability.[1]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve a drug's half-life and bioavailability.

-

Pharmacophore Element: The oxygen and nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets.[2][3]

-

Scaffold for 3D Diversity: The chair-like conformation of the morpholine ring allows for the precise spatial orientation of substituents, enabling the exploration of three-dimensional chemical space.

Given these advantages, the exploration of novel, underexplored morpholine derivatives like this compound presents a compelling opportunity for the discovery of new chemical entities with desirable drug-like properties.

Predicted Physicochemical Profile of this compound

A molecule's physicochemical properties are paramount to its success as a drug, influencing its absorption, distribution, metabolism, and excretion (ADME). In the absence of empirical data for this compound, we can leverage in silico tools to predict its key properties.[4][5][6][7][8][9][10][]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 169.27 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of Five). |

| cLogP | ~2.5 - 3.0 | Indicates a balance of lipophilicity and hydrophilicity, suggesting potential for good membrane permeability, including crossing the blood-brain barrier (BBB).[12][13] |

| pKa (of the morpholine nitrogen) | ~8.5 - 9.0 | The basic nature allows for salt formation to improve solubility and provides a handle for molecular interactions. |

| Topological Polar Surface Area (TPSA) | ~12.5 Ų | Low TPSA is generally associated with good CNS penetration. |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Provides opportunities for target binding. |

| Hydrogen Bond Donors | 1 (Nitrogen, when protonated) | Can participate in hydrogen bonding interactions. |

| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be advantageous for target binding. |

Note: These values are estimations from various online prediction tools and should be experimentally verified.

The predicted physicochemical profile of this compound is highly encouraging, particularly for its potential as a CNS-active agent. The combination of moderate lipophilicity, low molecular weight, and low TPSA suggests a high probability of crossing the blood-brain barrier.[12][13]

Proposed Synthesis of this compound

Several synthetic strategies for 3-substituted morpholines have been reported in the literature.[14][15] A plausible and efficient route to this compound could be achieved through a tandem hydroamination and asymmetric transfer hydrogenation reaction, starting from a suitable aminoalkyne substrate.[14]

Caption: Proposed Synthetic Workflow for this compound.

Hypothesized Therapeutic Applications

Based on the structural features of this compound and the known bioactivities of related compounds, we can hypothesize several promising therapeutic applications.

Central Nervous System Disorders

The morpholine scaffold is a recurring motif in CNS drug discovery.[1] Furthermore, the cyclohexyl group is a common feature in many CNS-active compounds, where it can interact with hydrophobic pockets in target proteins.[16][17] The predicted ability of this compound to cross the blood-brain barrier further strengthens its potential in this area.

A particularly compelling hypothesis is its use as a scaffold for N-methyl-D-aspartate (NMDA) receptor modulators . The NMDA receptor is a crucial player in synaptic plasticity, learning, and memory, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia.[18][19]

Structurally similar compounds containing a cyclohexyl and an amine moiety have shown affinity for the NMDA receptor.[20][21][22] The this compound scaffold could serve as a novel starting point for the design of either antagonists or allosteric modulators of the NMDA receptor.

Caption: Hypothesized Modulation of NMDA Receptor Signaling.

Oncology

The morpholine ring is a key component of several approved and investigational anticancer drugs, particularly kinase inhibitors .[2][3] For instance, the morpholine moiety in the PI3K inhibitor GDC-0941 is crucial for its activity and pharmacokinetic properties. The ability of the morpholine to act as a hydrogen bond acceptor and to confer favorable solubility and metabolic stability makes it an attractive scaffold for kinase inhibitor design.

This compound could serve as a novel starting point for the development of inhibitors targeting various kinases implicated in cancer, such as PI3K, mTOR, or Akt. The cyclohexyl group could be explored for its potential to occupy hydrophobic pockets within the kinase active site, potentially leading to improved potency and selectivity.

Proposed Experimental Workflows

To transition this compound from a hypothetical scaffold to a viable lead, a series of well-defined experiments are necessary.

CNS Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

A critical first step in evaluating any potential CNS drug is to assess its ability to cross the blood-brain barrier. The PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane.[23][24][25][26][27]

Protocol:

-

Preparation of the Donor Plate:

-

Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.

-

Add the compound solution to the wells of a 96-well donor plate.

-

-

Preparation of the Acceptor Plate:

-

Coat the wells of a 96-well acceptor plate with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

-

Fill the acceptor wells with buffer.

-

-

Assay Incubation:

-

Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

-

Incubate at room temperature for 4-18 hours with gentle shaking.

-

-

Quantification:

-

After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

-

-

Calculation of Permeability:

-

Calculate the permeability coefficient (Pe) using the following formula: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

-

Data Interpretation:

-

High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s

-

Low Permeability (CNS-): Pe < 2.0 x 10⁻⁶ cm/s

-

Uncertain Permeability: In between the above values.

Caption: PAMPA Workflow for CNS Permeability Assessment.

In Vitro Target Engagement: NMDA Receptor Binding Assay

To investigate the hypothesized interaction with the NMDA receptor, a radioligand binding assay can be performed to determine the affinity of this compound for the receptor.

Protocol:

-

Membrane Preparation:

-

Prepare crude synaptic membranes from a brain region rich in NMDA receptors (e.g., rat hippocampus or cortex).

-

-

Assay Setup:

-

In a 96-well plate, combine the brain membranes, a radioligand that binds to the NMDA receptor (e.g., [³H]MK-801, a channel blocker), and varying concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known NMDA receptor ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of the specific binding).

-

Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.

-